REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[O:22][CH3:23])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO>[F:21][C:19]1[CH:18]=[CH:17][C:16]([O:22][CH3:23])=[C:15]([C:11]2([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:20]=1
|
Name
|
1-benzyl-4-(5-fluoro-2-methoxy-phenyl)-4-hydroxypiperidine
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC(=C1)F)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature under N2 for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the system purged with N2 for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
To the solution, 1.95 g of 10% palladium on carbon was added
|
Type
|
CUSTOM
|
Details
|
The system was again purged with N2 for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
followed by addition of 2 mL formic acid (88%)
|
Type
|
ADDITION
|
Details
|
At this point, a further 2 mL of formic acid (88%) was added
|
Type
|
WAIT
|
Details
|
The reaction was continued for 2.5 days
|
Duration
|
2.5 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C1(CCNCC1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |